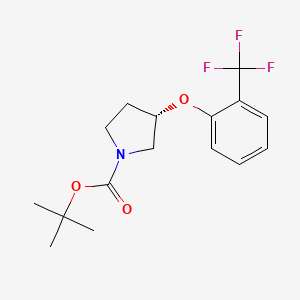
(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
説明
(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H20F3NO3 and its molecular weight is 331.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate, with CAS No. 1111078-67-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The trifluoromethyl group in the compound is known to enhance biological activity by influencing the pharmacokinetics and pharmacodynamics of drugs. Studies have shown that compounds containing a trifluoromethyl group can exhibit increased potency against various biological targets, including enzymes and receptors. For instance, the presence of a trifluoromethyl group has been linked to improved inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .
Anticancer Potential
Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| U-937 (Monocytic Leukemia) | 1.54 | Cell cycle arrest at G1 phase |
| HCT-116 (Colorectal Cancer) | 2.84 | Apoptotic pathway activation |
These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation .
Neuropharmacological Effects
The compound's interaction with serotonin receptors indicates potential applications in treating mood disorders. The trifluoromethyl group's presence enhances binding affinity, which may lead to improved therapeutic outcomes in conditions like depression and anxiety .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various derivatives of pyrrolidine carboxylates on cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to non-fluorinated analogs, emphasizing the role of the trifluoromethyl group in enhancing biological activity .
- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of similar compounds, revealing that those with trifluoromethyl substitutions showed increased efficacy in serotonin receptor modulation, suggesting potential for developing antidepressants based on this scaffold .
特性
IUPAC Name |
tert-butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)22-13-7-5-4-6-12(13)16(17,18)19/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKASDHPYRAAQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719297 | |
| Record name | tert-Butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111078-67-1 | |
| Record name | tert-Butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















